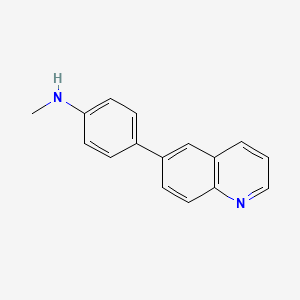

N-Methyl-4-(quinolin-6-yl)aniline

Description

Properties

Molecular Formula |

C16H14N2 |

|---|---|

Molecular Weight |

234.29 g/mol |

IUPAC Name |

N-methyl-4-quinolin-6-ylaniline |

InChI |

InChI=1S/C16H14N2/c1-17-15-7-4-12(5-8-15)13-6-9-16-14(11-13)3-2-10-18-16/h2-11,17H,1H3 |

InChI Key |

MATGYQPQPUWVLL-UHFFFAOYSA-N |

Canonical SMILES |

CNC1=CC=C(C=C1)C2=CC3=C(C=C2)N=CC=C3 |

Origin of Product |

United States |

Comparison with Similar Compounds

The following analysis compares N-Methyl-4-(quinolin-6-yl)aniline with structurally related quinoline-aniline derivatives, focusing on substituent effects, synthesis, and physicochemical properties.

Substituted Quinoline-Aniline Derivatives

Key Differences :

- Linker Flexibility: Acrylamide (6o) and methylene linkers () alter conformational flexibility compared to the direct methyl linkage in this compound.

Vinyl-Linked Quinoline-Aniline Derivatives

Key Differences :

- Conjugation : The vinyl bridge in AX-I and DX-I extends π-conjugation, likely enhancing fluorescence or charge-transfer properties compared to the methyl-linked compound.

- Solubility : Dihexyl/dibutyl groups improve lipophilicity, whereas N-methyl substitution may reduce steric hindrance.

High-Similarity Analogs (Tanimoto Scores)

- 4-((6,7-Dimethoxyquinolin-4-yl)oxy)aniline (Similarity: 0.93): Methoxy groups increase electron density and solubility.

- 6-Nitroquinolin-4-ol (CAS 23432-42-0, Similarity: 0.91): Nitro group introduces strong electron-withdrawing effects, altering reactivity.

Functional Group Impact :

- Methoxy Groups : Enhance solubility and hydrogen-bonding capacity.

- Nitro Groups: Reduce basicity of the quinoline nitrogen, affecting protonation in biological environments.

Q & A

Q. What are the established synthetic pathways for N-Methyl-4-(quinolin-6-yl)aniline, and how do reaction conditions influence yield and purity?

The synthesis typically involves a condensation reaction between a quinoline aldehyde derivative and N-methylaniline. For example, analogous compounds (e.g., Schiff bases with quinoline moieties) are synthesized under reflux conditions using methanol or ethanol as solvents, with yields optimized by controlling temperature (120–140°C) and reaction time (4–6 hours) . Acid catalysts (e.g., glacial acetic acid) may enhance imine formation. Purification often employs column chromatography (hexane/EtOAc gradients) or recrystallization .

Q. How is this compound structurally characterized, and what spectroscopic techniques are critical for validation?

Key techniques include:

- and NMR : To confirm the methyl group on the aniline nitrogen (δ ~2.7 ppm) and quinoline proton environments (e.g., aromatic protons at δ 6.5–8.5 ppm) .

- IR spectroscopy : Peaks at ~1600 cm (C=N stretch) and ~2950 cm (C-H stretches in methyl groups) validate functional groups .

- Mass spectrometry (HRMS) : Molecular ion peaks ([M+H]) confirm molecular weight .

Q. What are the primary biological or chemical properties of this compound predicted from structural analogs?

Quinoline-aniline hybrids often exhibit antimicrobial , anticancer , or fluorescence properties due to π-π stacking (quinoline ring) and hydrogen bonding (aniline NH). For instance, analogs like N-(quinolin-2-yl)methyleneaniline show anticancer activity via kinase inhibition . The methyl group on nitrogen enhances lipophilicity, potentially improving membrane permeability .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectral data (e.g., unexpected coupling constants in NMR) for this compound derivatives?

Discrepancies may arise from rotamers (due to restricted rotation around the C=N bond) or solvent effects . Strategies include:

- Variable-temperature NMR to identify dynamic processes.

- DFT calculations to predict coupling constants and compare with experimental data.

- X-ray crystallography (e.g., as in ) to resolve stereochemical ambiguities .

Q. What experimental design principles apply to optimizing this compound synthesis for high-throughput applications?

Use Design of Experiments (DoE) methodologies like the Box-Behnken design ( ) to optimize variables (temperature, catalyst loading, solvent ratio). For example, a 3-factor design can reduce trial numbers while identifying interactions between parameters. Automated platforms (e.g., continuous flow reactors) enhance reproducibility for scale-up .

Q. How do electronic and steric effects of substituents on the quinoline ring influence the reactivity of this compound in further functionalization?

Electron-withdrawing groups (e.g., -NO, -CF) at the quinoline 6-position activate the ring for electrophilic substitution, while bulky groups hinder accessibility. Comparative studies of analogs (e.g., methoxy vs. chloro substituents) show that electron-donating groups increase electron density at the aniline nitrogen, enhancing nucleophilic reactivity .

Methodological Recommendations

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.